8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one
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Overview
Description
8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one typically involves a multi-step process. One common method includes the reaction of 3,5-difluoroaniline with a suitable spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors and continuous flow systems to maintain precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an inhibitor in biochemical pathways, particularly those involving receptor-interacting protein kinase 1 (RIPK1).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of RIPK1, a key kinase involved in the necroptosis pathway. By binding to the active site of RIPK1, it prevents the phosphorylation and subsequent activation of downstream signaling molecules, thereby blocking the necroptosis process. This mechanism is particularly relevant in the context of inflammatory diseases, where necroptosis contributes to tissue damage .
Comparison with Similar Compounds
Similar Compounds
8-(3,5-Bis(trifluoromethyl)phenyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with similar structural features but different substituents on the phenyl ring.
4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one: Known for its role in Alzheimer’s disease research as a small molecule inhibitor.
Uniqueness
8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards RIPK1, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O/c1-14(10-6-11(16)8-12(17)7-10)9-18-15(13(20)19-14)4-2-3-5-15/h6-8,18H,2-5,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHJLLPRVUNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2(CCCC2)C(=O)N1)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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